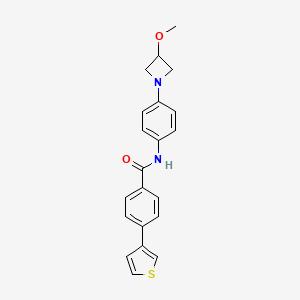

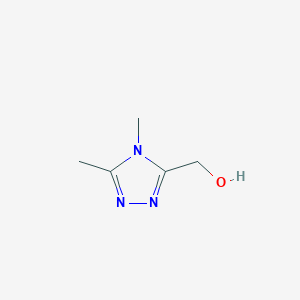

![molecular formula C18H17Cl2NO3 B2762201 {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate CAS No. 1794751-18-0](/img/structure/B2762201.png)

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of carbamic acids and boronic esters . Protodeboronation of alkyl boronic esters is a key step in the synthesis of such compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur . Substitutions at the benzylic position can be either SN1 or SN2 .Applications De Recherche Scientifique

Antimitotic Agents

Research on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate has shown that these compounds can be active in several biological systems, with differences in potency observed between isomers. These findings suggest potential applications in cancer research and therapy, focusing on antimitotic agents (Temple & Rener, 1992).

Synthesis Techniques

Studies on the synthesis of benzocarbazoloquinones via oxidative cyclization, involving carbamoyl compounds, demonstrate advanced synthesis techniques that can be applied in the creation of novel compounds for various research and development purposes (Rajeswaran & Srinivasan, 1994).

Catalytic Applications

Research into the catalytic [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate and N-tosylimines has opened new avenues for the synthesis of highly functionalized compounds, indicating the versatility of carbamoyl-containing compounds in catalysis and synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Heterocyclic Dye Synthesis

Carbamoyl compounds have been utilized in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, showcasing their application in material science, particularly in the development of dyes with specific properties (Karcı & Karcı, 2012).

Pharmacological Research

Studies on various carbamates have explored their pharmacological actions, including their mitotic effects and potential as insecticides, indicating the broad scope of research applications for carbamoyl and carbamate compounds in biology and medicine (Amer, 1965).

Propriétés

IUPAC Name |

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO3/c1-11-3-5-13(6-4-11)12(2)21-17(22)10-24-18(23)14-7-8-15(19)16(20)9-14/h3-9,12H,10H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDXNMGZHSXVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

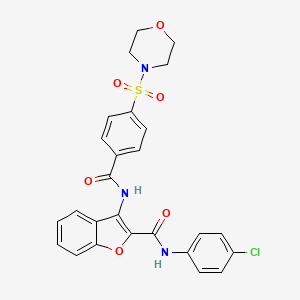

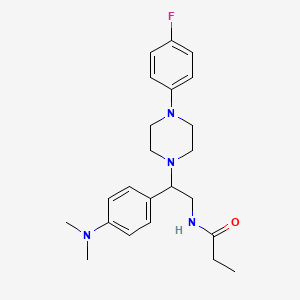

![2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2762127.png)

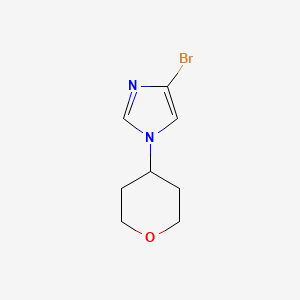

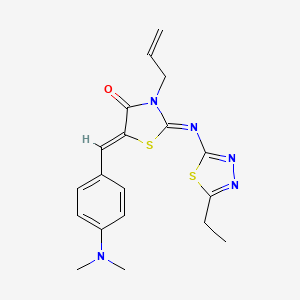

![2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2762128.png)

![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/no-structure.png)

![[2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2762134.png)

![Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2762135.png)

![[5-(Cyclopentyloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2762136.png)